molecular formula C16H16O B12884183 1-Isopropyl-4-methyldibenzo[b,d]furan CAS No. 62787-26-2

1-Isopropyl-4-methyldibenzo[b,d]furan

Cat. No.: B12884183
CAS No.: 62787-26-2
M. Wt: 224.30 g/mol
InChI Key: USDRZFRUPRHALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-4-methyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a central furan ring. The presence of isopropyl and methyl groups on the dibenzofuran structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-methyldibenzo[b,d]furan can be achieved through various synthetic routes. One common method involves the cyclization of appropriate diaryliodonium salts in the presence of a copper catalyst. This method allows for the efficient formation of the dibenzofuran core . Another approach involves the Friedel-Crafts reaction, where methyl 3-(4-hydroxyphenyl)propionate reacts with a suitable chloride under acidic conditions to form the desired dibenzofuran structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-methyldibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced dibenzofuran derivatives.

    Substitution: Nitro or halogenated dibenzofuran compounds.

Scientific Research Applications

1-Isopropyl-4-methyldibenzo[b,d]furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-methyldibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-4-methyldibenzo[b,d]furan is unique due to the presence of both isopropyl and methyl groups, which influence its reactivity, solubility, and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62787-26-2

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

4-methyl-1-propan-2-yldibenzofuran

InChI

InChI=1S/C16H16O/c1-10(2)12-9-8-11(3)16-15(12)13-6-4-5-7-14(13)17-16/h4-10H,1-3H3

InChI Key

USDRZFRUPRHALA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C(C)C)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.